

# Dimethoxydimethylsilane CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Dimethoxydimethylsilane

Cat. No.: B074317

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## An In-depth Technical Guide to Dimethoxydimethylsilane

For Researchers, Scientists, and Drug Development Professionals

### Core Compound Identification

**Dimethoxydimethylsilane**, a versatile organosilicon compound, is a key player in a multitude of chemical processes, from polymer synthesis to surface modification. This guide provides a comprehensive overview of its fundamental properties, synthesis, and key applications, with a focus on detailed experimental protocols relevant to research and development.

Identifier	Value
Chemical Name	Dimethoxydimethylsilane
CAS Number	1112-39-6
Molecular Formula	C <sub>4</sub> H <sub>12</sub> O <sub>2</sub> Si
Molecular Weight	120.22 g/mol

### Physicochemical Properties

A clear, colorless liquid, **dimethoxydimethylsilane** possesses a unique combination of properties that make it a valuable reagent in both laboratory and industrial settings. Its reactivity is primarily driven by the two methoxy groups attached to the central silicon atom, which are susceptible to hydrolysis.

Property	Value	Reference
Appearance	Colorless liquid	[1]
Boiling Point	81-82 °C	[1]
Density	0.8646 g/mL at 25 °C	[1]
Flash Point	-8 °C	[1]
Solubility	Soluble in many organic solvents, reacts with water	

## Synthesis of Dimethoxydimethylsilane

The most common industrial synthesis of **dimethoxydimethylsilane** involves the reaction of dimethyldichlorosilane with methanol. This reaction is typically carried out in the presence of a hydrogen chloride scavenger to drive the equilibrium towards the product.[2][3]

## Experimental Protocol: Synthesis from Dimethyldichlorosilane and Methanol

This protocol describes a laboratory-scale synthesis of **dimethoxydimethylsilane**.

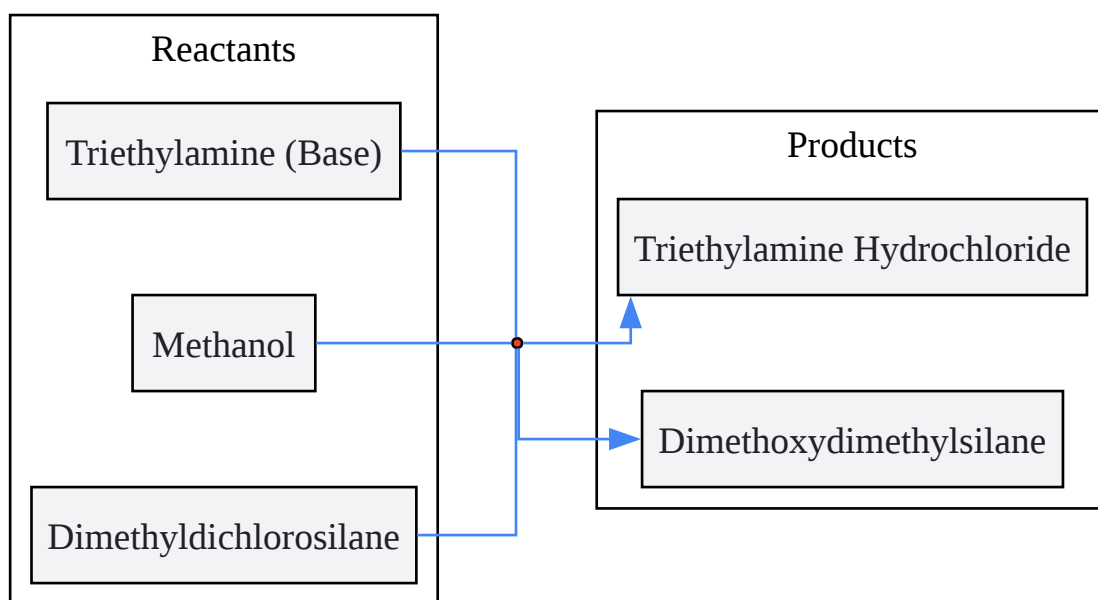
Materials:

- Dimethyldichlorosilane (DMDCS)
- Anhydrous Methanol (MeOH)
- Anhydrous Toluene
- Triethylamine (TEA) or another suitable HCl scavenger

- Nitrogen or Argon gas for inert atmosphere
- Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

- Set up a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas.
- Under a constant flow of nitrogen or argon, charge the flask with dimethyldichlorosilane and anhydrous toluene.
- Add triethylamine to the flask. The amount should be in slight excess relative to the moles of HCl that will be generated (2 moles of HCl per mole of DMDCS).
- Cool the reaction mixture in an ice bath.
- Slowly add anhydrous methanol from the dropping funnel to the stirred reaction mixture. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- The reaction mixture will contain a precipitate of triethylamine hydrochloride. Filter the mixture to remove the salt.
- Wash the filtrate with a small amount of saturated sodium bicarbonate solution, followed by water, and then dry over anhydrous sodium sulfate.
- Fractionally distill the dried filtrate to isolate the pure **dimethoxydimethylsilane**. The product is collected at its boiling point of 81-82 °C.



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Caption: Synthesis of **Dimethoxydimethylsilane**.

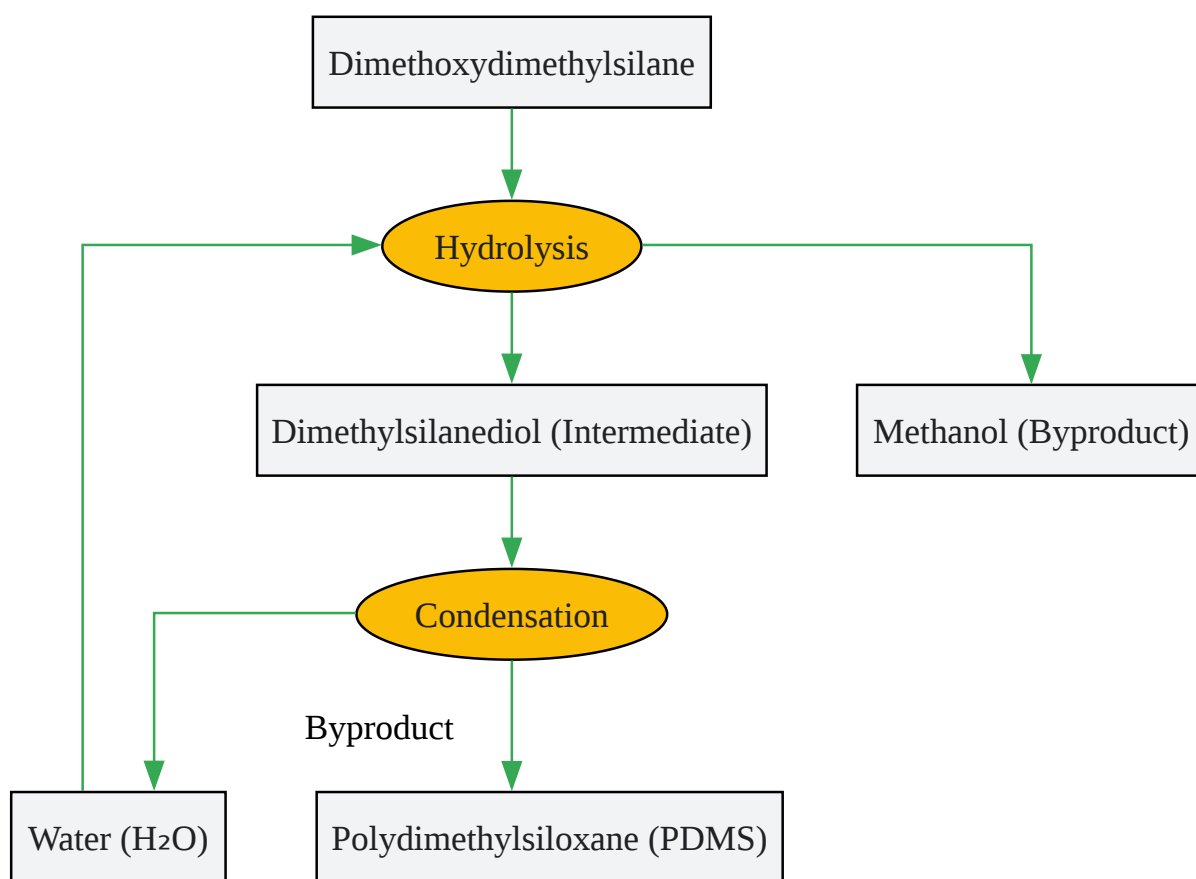
## Core Applications in Research and Development

**Dimethoxydimethylsilane**'s utility spans several key areas in chemical research and development, primarily centered around its ability to form siloxane bonds and act as a silylating agent.

### Precursor in Silicone Polymer Synthesis

**Dimethoxydimethylsilane** is a fundamental building block for the synthesis of polydimethylsiloxane (PDMS), a widely used silicone polymer. The synthesis proceeds through a hydrolysis and condensation mechanism.

The methoxy groups of **dimethoxydimethylsilane** readily hydrolyze in the presence of water to form silanol intermediates. These silanols are highly reactive and undergo condensation reactions to form stable siloxane (Si-O-Si) bonds, the backbone of silicone polymers. The reaction can be catalyzed by either acids or bases.<sup>[4]</sup>



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Caption: Hydrolysis and Condensation of **Dimethoxydimethylsilane**.

This protocol outlines the synthesis of a simple silicone oil using **dimethoxydimethylsilane** as a precursor. The viscosity of the resulting oil can be controlled by the reaction conditions and the use of chain-terminating agents.<sup>[4]</sup>

Materials:

- **Dimethoxydimethylsilane**
- Deionized water
- Acid catalyst (e.g., trifluoromethanesulfonic acid) or base catalyst (e.g., potassium hydroxide)

- Chain terminating agent (e.g., hexamethyldisiloxane, optional)
- Toluene or other suitable solvent

#### Procedure:

- In a round-bottom flask, dissolve **dimethoxydimethylsilane** in toluene.
- If a chain-terminating agent is used to control the polymer's molecular weight, add it to the solution.
- Slowly add a mixture of deionized water and the chosen catalyst to the stirred silane solution. The amount of water will influence the rate of hydrolysis.
- Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours. The reaction progress can be monitored by measuring the viscosity of the mixture.
- After the desired viscosity is achieved, neutralize the catalyst. For an acid catalyst, use a weak base like sodium bicarbonate. For a base catalyst, use a weak acid like acetic acid.
- Wash the organic phase with water to remove any salts and residual catalyst.
- Dry the organic phase over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the silicone oil.

## Silylating Agent for Protection of Diols

In organic synthesis, **dimethoxydimethylsilane** can be used as a mild and effective silylating agent to protect diols, particularly 1,2- and 1,3-diols. This protection is often necessary to prevent the diol's hydroxyl groups from reacting in subsequent synthetic steps.<sup>[5][6]</sup>

This protocol provides a general procedure for the protection of a diol using **dimethoxydimethylsilane**.

#### Materials:

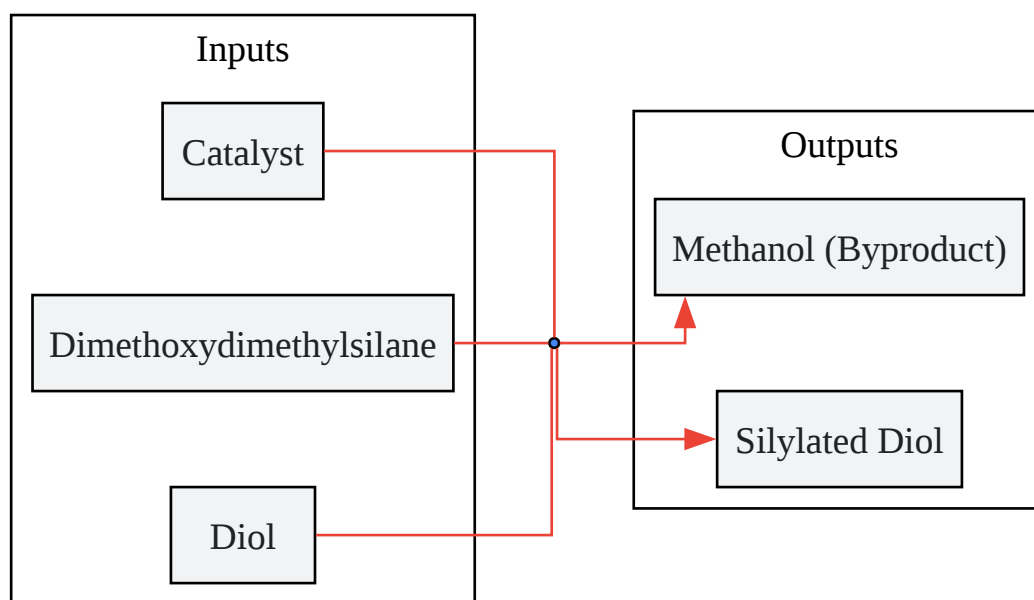
- Diol (e.g., 1,2-propanediol)

- **Dimethoxydimethylsilane**

- Anhydrous solvent (e.g., dichloromethane or DMF)
- Catalyst (e.g., a catalytic amount of an acid like p-toluenesulfonic acid or a base like pyridine)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Dissolve the diol in the anhydrous solvent in a dry flask under an inert atmosphere.
- Add the catalyst to the solution.
- Add **dimethoxydimethylsilane** to the mixture. The stoichiometry may be adjusted based on the desired product (monosilylation vs. disilylation for non-cyclic diols).
- Stir the reaction at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, quench the reaction by adding a small amount of water or a saturated solution of sodium bicarbonate.
- Extract the product with a suitable organic solvent.
- Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.



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- To cite this document: BenchChem. [Dimethoxydimethylsilane CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b074317#dimethoxydimethylsilane-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b074317#dimethoxydimethylsilane-cas-number-and-molecular-weight)

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